molecular formula C6H4Br2O4S B15184752 3,5-Dibromo-2-hydroxybenzenesulphonic acid CAS No. 94159-37-2

3,5-Dibromo-2-hydroxybenzenesulphonic acid

Cat. No.: B15184752
CAS No.: 94159-37-2
M. Wt: 331.97 g/mol
InChI Key: FFWRVGFHKDCZQI-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-hydroxybenzenesulfonic acid is an organic compound with the molecular formula C6H3Br2O4S. It is characterized by the presence of two bromine atoms and a hydroxyl group attached to a benzene ring, which is also sulfonated. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dibromo-2-hydroxybenzenesulfonic acid typically involves the bromination of 2-hydroxybenzenesulfonic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the 3 and 5 positions of the benzene ring.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar bromination techniques. The process involves the continuous addition of bromine to a reaction mixture containing 2-hydroxybenzenesulfonic acid, with careful monitoring of reaction parameters to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-2-hydroxybenzenesulfonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used to oxidize the compound.

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or halides, under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of 3,5-dibromo-2-hydroxybenzenesulfonic acid can yield carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can produce corresponding bromoalcohols or other reduced forms.

  • Substitution: Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

3,5-Dibromo-2-hydroxybenzenesulfonic acid finds applications in several scientific fields:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

3,5-Dibromo-2-hydroxybenzenesulfonic acid is similar to other halogenated benzenesulfonic acids, such as 3,5-dichloro-2-hydroxybenzenesulfonic acid and 3,5-dibromo-4-hydroxybenzenesulfonic acid. These compounds share structural similarities but differ in their halogenation patterns and positions, leading to variations in their chemical properties and reactivity.

Comparison with Similar Compounds

  • 3,5-Dichloro-2-hydroxybenzenulfonic acid

  • 3,5-Dibromo-4-hydroxybenzenesulfonic acid

  • 3,5-Dichloro-4-hydroxybenzenesulfonic acid

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Properties

CAS No.

94159-37-2

Molecular Formula

C6H4Br2O4S

Molecular Weight

331.97 g/mol

IUPAC Name

3,5-dibromo-2-hydroxybenzenesulfonic acid

InChI

InChI=1S/C6H4Br2O4S/c7-3-1-4(8)6(9)5(2-3)13(10,11)12/h1-2,9H,(H,10,11,12)

InChI Key

FFWRVGFHKDCZQI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)O)O)Br)Br

Origin of Product

United States

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